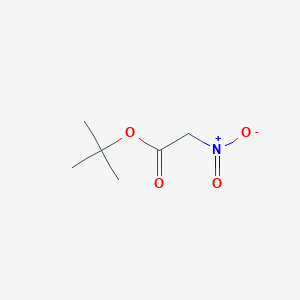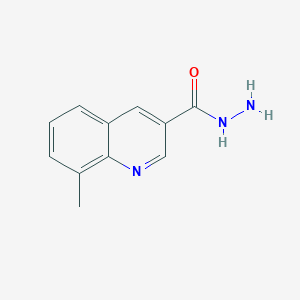![molecular formula C17H28N2O4 B13736425 Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 39444-87-6](/img/structure/B13736425.png)
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane is a compound with significant industrial and scientific applications. It is known for its role in the synthesis of polyurethanes and other polymeric materials. The compound is characterized by the presence of isocyanate groups, which are highly reactive and can form strong bonds with various substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane typically involves the reaction of ethane-1,2-diol with 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced equipment and technology. The process is optimized to achieve high yields and purity. Industrial production methods may include continuous flow reactors and other techniques to ensure efficient and consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and catalysts such as dibutyltin dilaurate. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include polyurethanes, ureas, and other polymeric materials. These products have diverse applications in various industries .
Applications De Recherche Scientifique
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymeric materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the creation of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and foams with enhanced performance characteristics.
Propriétés
Numéro CAS |
39444-87-6 |
|---|---|
Formule moléculaire |
C17H28N2O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h12-15H,1-9H2;3-4H,1-2H2 |
Clé InChI |
KWXITRWAHDYEEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CO)O |
Numéros CAS associés |
39444-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


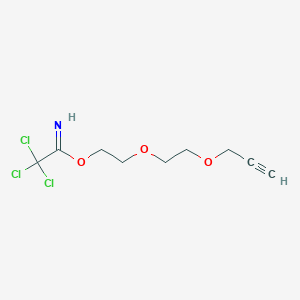
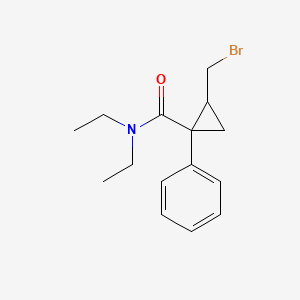
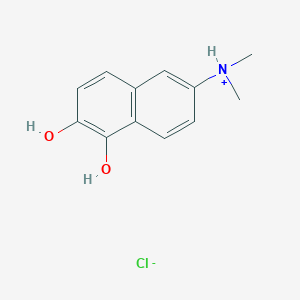

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
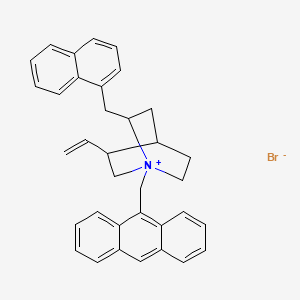
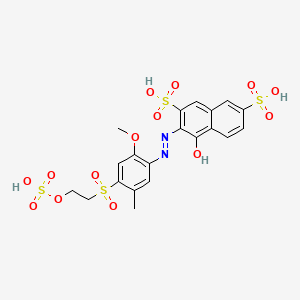
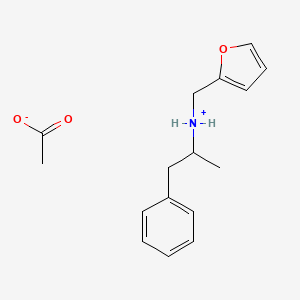
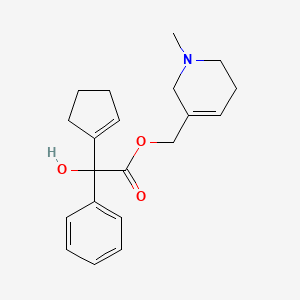

![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
